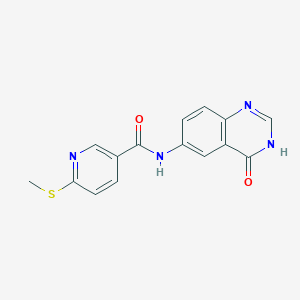

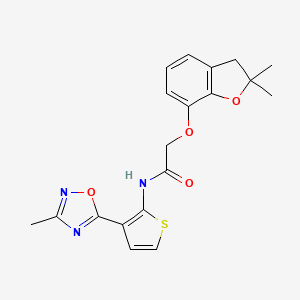

![molecular formula C7H12ClNO B2703905 4-甲基-1-氮杂双环[2.2.1]庚烷-3-酮 盐酸盐 CAS No. 2095411-23-5](/img/structure/B2703905.png)

4-甲基-1-氮杂双环[2.2.1]庚烷-3-酮 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride is a chemical compound . It shares a similar structure to the family of tropane alkaloids, which are known for their wide array of interesting biological activities .

Synthesis Analysis

The synthesis of similar structures, such as the 8-azabicyclo[3.2.1]octane scaffold, has been a topic of interest in many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The molecular structure of 1-azabicyclo[2.2.1]heptane, a similar compound, is available as a 2D Mol file or as a computed 3D SD file . The formula is C6H11N and the molecular weight is 97.1582 .Chemical Reactions Analysis

Research directed towards the preparation of the basic structure of similar compounds in a stereoselective manner has attracted attention from many research groups worldwide . There are important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .科学研究应用

不对称合成和环加成反应

已通过阿扎-狄尔斯-阿尔德反应合成了 2-氮杂双环[2.2.1]庚烷-3-羧酸盐的甲基和乙基衍生物。这些反应证明了手性亚胺离子(由乙醛酸和手性胺原位形成)与环戊二烯反应生成环加成物的实用性。此类反应展示了使用 4-甲基-1-氮杂双环[2.2.1]庚烷-3-酮盐酸盐衍生物作为关键中间体的非对称合成的潜力,在某些情况下实现了高非对映选择性 (Waldmann & Braun, 1991)。

药物发现和药效团开发

研究重点介绍了通过新颖的多组分级联反应形成的应变 3-氮杂双环[3.2.0]庚烷衍生物。这些反应不仅证明了这些化合物的非对映选择性创造,还强调了它们作为药物发现中的药效团的重要性,为开发新的治疗剂提供了基础 (Kriis et al., 2010)。

抗肿瘤活性

已探索了 4-氧杂-1-氮杂双环[3.2.0]庚烷-7-酮衍生物的抗肿瘤活性。这项研究提供了对这些化合物中构效关系的见解,发现某些衍生物对肿瘤细胞表现出显着的细胞毒性。该研究指出了这些化合物作为潜在抗肿瘤剂的效用,突出了 4-甲基-1-氮杂双环[2.2.1]庚烷-3-酮盐酸盐在合成具有潜在治疗应用的化合物中的多功能性 (Singh & Micetich, 2003)。

先进的合成技术

据报道,已经开发了用于 3-氮杂双环[3.2.0]庚烷的先进合成技术,利用光化学环化作用来利用常见的化学物质。该方法强调了该化学物质在促进复杂结构的快速高效合成中的作用,作为制药行业的基础构建模块 (Denisenko et al., 2017)。

属性

IUPAC Name |

4-methyl-1-azabicyclo[2.2.1]heptan-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO.ClH/c1-7-2-3-8(5-7)4-6(7)9;/h2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDDSGXNHWHDNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(C1)CC2=O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

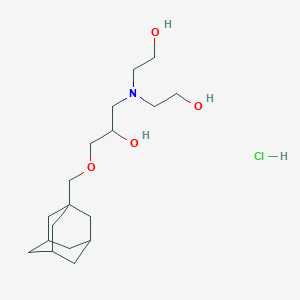

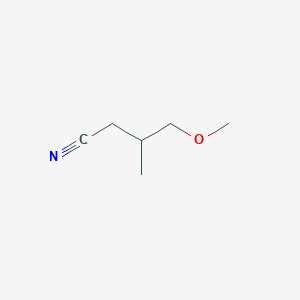

![2-{[(2-Chloropyridin-3-yl)methyl]amino}ethanol](/img/structure/B2703826.png)

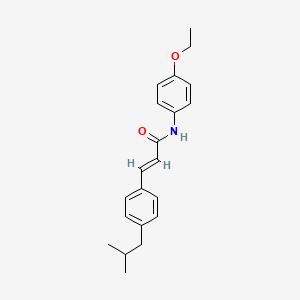

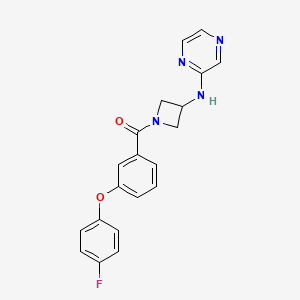

![6-(tert-Butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2703831.png)

![2-Chloro-N-[3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propyl]propanamide](/img/structure/B2703835.png)

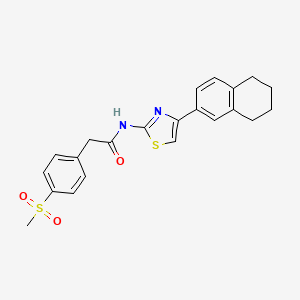

![Ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2703839.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide](/img/structure/B2703840.png)

![1-(3-nitrophenyl)-N-[2-[2-[2-[(3-nitrophenyl)methylideneamino]ethoxy]ethoxy]ethyl]methanimine](/img/structure/B2703843.png)